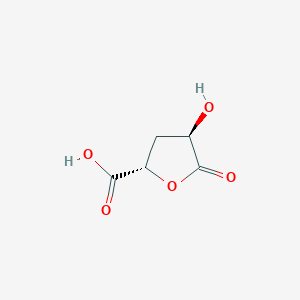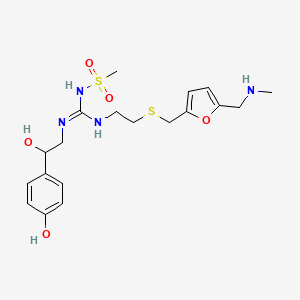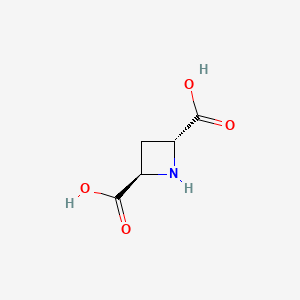
(6β,11β)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregn-4-ene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a steroid, as indicated by the “pregn-4-ene” portion of its name. Steroids are a type of organic molecule with four rings arranged in a specific configuration. They include many biologically important compounds, including hormones and vitamins .
Synthesis Analysis
The synthesis of such a compound would likely involve the use of a steroid precursor molecule, which would then be modified using various chemical reactions to introduce the desired functional groups at the correct positions .Molecular Structure Analysis
The molecule contains several functional groups, including a chloro group (Cl), an acetyloxy group (OCOCH3), and several hydroxy groups (OH). These groups are attached to specific carbon atoms in the steroid ring system .Chemical Reactions Analysis
The reactivity of this molecule would be determined by its functional groups. For example, the hydroxy groups could potentially be involved in hydrogen bonding or could act as nucleophiles in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this molecule would be influenced by its functional groups and overall structure. For example, it would likely be relatively nonpolar due to the large amount of carbon and hydrogen in the steroid ring system .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| 60149-18-0 | |
Formule moléculaire |
C₂₃H₃₁ClO₆ |
Poids moléculaire |
438.94 |
Synonymes |
6α-Chloro-11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-Acetate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)
